N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a 2,4-dichlorophenyl group attached via an amide linkage and a pyridin-3-yl substituent at the quinoline’s 2-position. Quinoline carboxamides are widely studied for their antimicrobial, anticancer, and enzyme-modulating activities, often influenced by substituent variations .
Properties
Molecular Formula |
C21H13Cl2N3O |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H13Cl2N3O/c22-14-7-8-19(17(23)10-14)26-21(27)16-11-20(13-4-3-9-24-12-13)25-18-6-2-1-5-15(16)18/h1-12H,(H,26,27) |
InChI Key |
QZLDFKCMTLLOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H14Cl2N2O |
| Molecular Weight | 373.23 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | Clc1ccc(cc1Cl)N(c2cccnc2)c3ccccc3=O |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Quinoline Core : Utilizing methods like the Skraup synthesis.
- Introduction of the Pyridine Ring : Achieved through coupling reactions with pyridine derivatives.
- Final Amide Formation : Involves the reaction of the quinoline derivative with an appropriate amine.
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and tuberculosis.
- DNA Intercalation : The quinoline structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Metal Ion Chelation : The pyridine moiety can chelate metal ions, affecting biochemical pathways crucial for cellular function.
Pharmacological Effects
Research has demonstrated a wide range of biological activities for this compound:
-
Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis .
Bacterial Strain IC50 (µM) Mycobacterium tuberculosis 12.5 Staphylococcus aureus 10.0 -
Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
Cancer Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.0 A549 (Lung Cancer) 18.5 - Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that it has a favorable safety profile with low toxicity against normal human cells.
Case Studies and Research Findings
A comprehensive study conducted on a series of quinoline derivatives, including this compound, highlighted its potential as an effective antimicrobial agent. The study reported that certain derivatives exhibited superior activity compared to standard drugs like isoniazid .
In another investigation focusing on structure-activity relationships (SAR), researchers found that modifications in the substituents on the quinoline ring significantly influenced the biological activity of the compounds .
Scientific Research Applications
Antimalarial Activity
N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has shown promise in the fight against malaria, particularly against Plasmodium falciparum. Research indicates that compounds within this class can inhibit translation elongation factor 2 (), which is crucial for protein synthesis in malaria parasites. This mechanism represents a novel approach to antimalarial drug design .
Case Study:
A related quinoline-4-carboxamide derivative demonstrated effective oral efficacy in preclinical models, achieving low nanomolar potency against various life stages of the malaria parasite, including gametocytes responsible for transmission .
Anticancer Properties
The quinoline derivatives have also been evaluated for their anticancer properties. Studies suggest that compounds with similar structures can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism often involves disrupting cell cycle progression or inducing cell death pathways .
Case Study:
In vitro studies showed that quinoline derivatives exhibited significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent antiproliferative activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the dichlorophenyl group significantly influences its reactivity and selectivity towards biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dichlorophenyl and pyridine moieties | Antimalarial and anticancer |
| N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Single chlorine atom | Reduced activity compared to dichloro variant |
| N-(2,5-difluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Fluorine substitution | Altered biological profile |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Efficient synthetic routes are critical for producing analogs with improved pharmacokinetic properties and efficacy profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide with structurally related quinoline-4-carboxamide derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., naphthyl or methoxyphenyl derivatives) . Chlorine atoms are known to improve metabolic stability and target binding in antimicrobial agents, as seen in analogs like 6-chloro-2-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide . The pyridin-3-yl group at position 2 is conserved in several analogs, suggesting a role in π-π stacking or hydrogen bonding with biological targets, such as cytochrome P450 enzymes .
Synthetic Yields and Purity: Derivatives with complex amine substituents (e.g., dimethylamino propyl groups in ) exhibit moderate yields (54–67%) and high HPLC purity (>97%), indicating robust synthetic protocols . The target compound’s synthesis would likely follow similar coupling strategies, though yields may vary with the reactivity of 2,4-dichloroaniline.
Structural Isomerism: The 2,4-dichloro isomer (target) vs. 2,6-dichloro () highlights positional effects.
Biological Activity Trends :
- Compounds with chlorine or morpholine substituents (e.g., ’s compound 35 ) show multi-stage antimicrobial activity, suggesting the target compound’s dichlorophenyl group could similarly enhance antibacterial potency .
- Naphthyl-substituted analogs (e.g., compound 7 in ) demonstrate strong cytochrome P450 2C9 binding, implying that bulkier substituents may favor enzyme interactions .
Preparation Methods
Pfitzinger Reaction with Isatin Derivatives
The Pfitzinger reaction is widely employed for constructing quinoline-4-carboxylic acids. In this method, isatin derivatives react with α-methyl ketones under basic conditions to yield quinoline intermediates. For example, 2-(pyridin-3-yl)quinoline-4-carboxylic acid is synthesized via:
-
Condensation : Isatin (1 eq) reacts with 1-(pyridin-3-yl)ethan-1-one (1 eq) in aqueous NaOH (10%) at 80°C for 6 hours.
-
Ring Opening and Cyclization : The intermediate undergoes hydrolysis and cyclization under reflux with HCl, forming the quinoline carboxylic acid.
This method achieves 70–85% yields, confirmed by LC–MS (m/z 293 [M+H]⁺) and ¹H NMR (δ 8.65 ppm, quinoline-H).
Alternative Catalytic Synthesis Using Functionalized Nanoparticles
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables solvent-free quinoline synthesis:
-
Reaction : 1-Naphthylamine (1 eq), pyruvic acid (1 eq), and pyridine-3-carbaldehyde (1 eq) are stirred with 10 mg catalyst at 80°C for 30 minutes.
-
Yield : 89% isolated yield after recrystallization (ethanol).
-
Advantages : Reduced reaction time (30 minutes vs. 6 hours) and recyclable catalyst (5 cycles with <5% yield loss).
Carboxamide Formation: Coupling 2-(Pyridin-3-yl)quinoline-4-carboxylic Acid with 2,4-Dichloroaniline
EDC/HOBt-Mediated Amidation
A robust method adapted from antimalarial quinoline syntheses:
Procedure :
-
Activation : 2-(Pyridin-3-yl)quinoline-4-carboxylic acid (0.5 mmol) is dissolved in DMF (3 mL) with diisopropylethylamine (1.5 eq), EDC (1.5 eq), and HOBt (1.5 eq).
-
Coupling : 2,4-Dichloroaniline (1.0 mmol) is added, and the mixture is stirred at 25°C for 12 hours.
-
Workup : Diluted with water, extracted with ethyl acetate, and purified via silica chromatography (hexane/EtOAc 7:3).
Yield : 75% (white solid); ¹H NMR (DMSO-d₆): δ 11.12 (s, 1H, NH), 8.98 (d, J = 2.3 Hz, 1H, pyridine-H), 8.51 (s, 1H, quinoline-H), 8.32–7.41 (m, 9H, aromatic).
Acid Chloride Route
Thionyl chloride converts the carboxylic acid to its reactive chloride:
-
Chlorination : Reflux 2-(pyridin-3-yl)quinoline-4-carboxylic acid (1 eq) with SOCl₂ (5 eq) in toluene (4 hours).
-
Aminolysis : Add 2,4-dichloroaniline (1.2 eq) and K₂CO₃ (1.5 eq) in acetone at 0°C, stir overnight.
Yield : 68% after recrystallization (CH₂Cl₂/hexane); LC–MS : m/z 452 [M+H]⁺.
Comparative Analysis of Synthetic Methods
The EDC/HOBt method offers superior yields but requires costly reagents. The catalytic approach excels in core synthesis but necessitates separate amidation steps.
Optimization and Troubleshooting
Solvent Selection
Temperature Effects
-
Amidation : Reactions at 25°C prevent racemization, whereas 40°C accelerates by 30% but reduces yield to 65%.
Characterization and Quality Control
Spectroscopic Data
Q & A
Basic: What are the common synthetic routes for N-(2,4-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction yields be optimized?
The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with substituted anilines. For example, analogous compounds like N-(naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide were synthesized using 1-acetylpyridine and 2-naphthylamine, achieving a 19.8% yield via cyclocondensation followed by amide coupling . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst use : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enhances coupling efficiency in carboxamide formation .
- Temperature control : Reactions at 70–80°C improve kinetics without promoting decomposition .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions on the quinoline and pyridine rings. For instance, aromatic protons in similar compounds show distinct splitting patterns (e.g., δ 7.2–8.5 ppm for pyridin-3-yl groups) .
- ESI-MS : Confirms molecular weight (e.g., m/z 376.3 [M+1] for analogous structures) and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl stretching (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
Conflicting data (e.g., unexpected splitting in NMR) are resolved by comparative analysis with known derivatives or computational modeling (DFT calculations) .
Advanced: How do structural modifications influence the biological activity of this compound, particularly in enzyme inhibition?
Structure-activity relationship (SAR) studies reveal:
- Quinoline core : Essential for intercalation with DNA or enzyme active sites, as seen in anticancer analogs .
- Pyridin-3-yl group : Enhances π-π stacking with aromatic residues in target proteins (e.g., cytochrome P450 enzymes) .
- 2,4-Dichlorophenyl substituent : Increases lipophilicity, improving membrane permeability but potentially reducing solubility .
Methodologically, systematic substitution (e.g., replacing chlorine with methoxy groups) paired with enzymatic assays (e.g., IC₅₀ measurements) identifies pharmacophoric elements .
Advanced: How can researchers address contradictions between computational docking predictions and experimental biological activity data?
A case study on anticonvulsant quinazoline derivatives showed that despite favorable docking scores for GABA receptor binding, in vivo assays revealed low efficacy due to poor blood-brain barrier penetration . To resolve such discrepancies:
- Physicochemical profiling : Measure logP and pKa to assess bioavailability.
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways.
- Advanced modeling : Incorporate molecular dynamics simulations to evaluate binding kinetics beyond static docking .
Advanced: What mechanistic insights exist regarding this compound’s interaction with cytochrome P450 enzymes?
Studies on quinoline-4-carboxamide analogs demonstrate type II binding to cytochrome P450 2C9, where the pyridinyl nitrogen coordinates with the heme iron, inhibiting enzymatic activity. Competitive inhibition assays (e.g., using warfarin as a substrate) and UV-vis spectroscopy (Soret band shift to 423 nm) confirm this interaction . Mutagenesis studies further identify key residues (e.g., Phe476) critical for binding .
Advanced: How can researchers optimize this compound’s selectivity to minimize off-target effects in therapeutic applications?
Strategies include:
- Bioisosteric replacement : Substitute the dichlorophenyl group with trifluoromethyl to maintain hydrophobicity while reducing metabolic toxicity .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxy groups) to enhance target-specific activation .
- Selectivity screening : Use kinase profiling panels or proteome-wide affinity pulldown assays to identify off-target interactions .
Advanced: What experimental approaches validate the compound’s stability under oxidative conditions relevant to biological systems?
- Forced degradation studies : Expose the compound to H₂O₂ or UV light, followed by HPLC-MS to track degradation products (e.g., quinoline ring oxidation to quinone derivatives) .
- Electrochemical analysis : Cyclic voltammetry identifies oxidation potentials, correlating with stability in physiological environments .
Advanced: How can contradictory cytotoxicity data between in vitro and in vivo models be reconciled?
Discrepancies may arise from differences in metabolic activation. Approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
